molecular formula C13H17N3 B155211 4-(4-Aminobut-1-yl)aminoquinoline CAS No. 128454-90-0

4-(4-Aminobut-1-yl)aminoquinoline

Cat. No.: B155211
CAS No.: 128454-90-0
M. Wt: 215.29 g/mol
InChI Key: DQBUXZKYRIJWKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobut-1-yl)aminoquinoline typically involves the reaction of 4-chloroquinoline with 1,4-diaminobutane under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobut-1-yl)aminoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

4-(4-Aminobut-1-yl)aminoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Aminobut-1-yl)aminoquinoline involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, the compound interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Aminobut-1-yl)aminoquinoline include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

N'-quinolin-4-ylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-8-3-4-9-15-13-7-10-16-12-6-2-1-5-11(12)13/h1-2,5-7,10H,3-4,8-9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBUXZKYRIJWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590569
Record name N~1~-(Quinolin-4-yl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128454-90-0
Record name N~1~-(Quinolin-4-yl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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